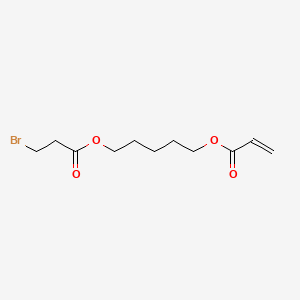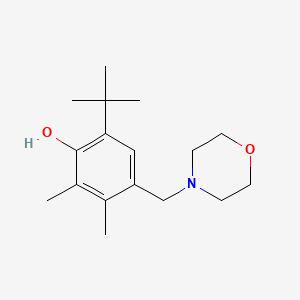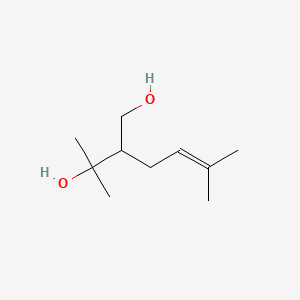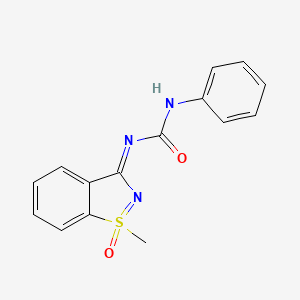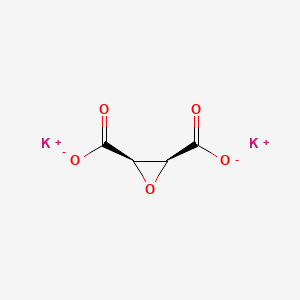
Potassium hydrogen cis-epoxysuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium hydrogen cis-epoxysuccinate is a chemical compound with the molecular formula C4H2K2O5. It is a potassium salt derivative of cis-epoxysuccinic acid, which is an epoxide. This compound is of significant interest due to its role in various chemical and industrial processes, particularly in the production of enantiomerically pure tartaric acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium hydrogen cis-epoxysuccinate can be synthesized through the oxidation of maleic anhydride using hydrogen peroxide in the presence of a tungsten acid catalyst. This reaction produces cis-epoxysuccinic acid, which is then neutralized with potassium hydroxide to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation reactions followed by neutralization processes. The use of biocatalysts, such as cis-epoxysuccinate hydrolases, has been explored to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium hydrogen cis-epoxysuccinate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents like hydrogen peroxide in the presence of catalysts.
Substitution: Reactions with nucleophiles can lead to the formation of various substituted derivatives.
Major Products: The primary product of hydrolysis is L-(+)-tartaric acid, which has significant industrial and pharmaceutical applications .
Applications De Recherche Scientifique
Potassium hydrogen cis-epoxysuccinate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of enantiomerically pure compounds.
Biology: Studied for its role in enzymatic reactions involving epoxide hydrolases.
Medicine: Utilized in the production of pharmaceutical intermediates.
Industry: Employed in the large-scale production of tartaric acids, which are used in food, wine, and chemical industries
Mécanisme D'action
The compound exerts its effects primarily through enzymatic hydrolysis catalyzed by cis-epoxysuccinate hydrolases. These enzymes facilitate the opening of the epoxide ring, converting potassium hydrogen cis-epoxysuccinate into tartaric acid. The catalytic mechanism involves key active-site residues that interact with the substrate, leading to the formation of the product .
Comparaison Avec Des Composés Similaires
Cis-epoxysuccinic acid: The parent compound, which undergoes similar reactions.
Potassium hydrogen trans-epoxysuccinate: A geometric isomer with different reactivity.
Tartaric acids: The hydrolysis products of potassium hydrogen cis-epoxysuccinate.
Uniqueness: this compound is unique due to its specific reactivity with cis-epoxysuccinate hydrolases, leading to the production of enantiomerically pure tartaric acids. This specificity and the resulting high enantiomeric purity make it valuable in various industrial applications .
Propriétés
Numéro CAS |
63767-33-9 |
|---|---|
Formule moléculaire |
C4H2K2O5 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
dipotassium;(2S,3R)-oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C4H4O5.2K/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/t1-,2+;; |
Clé InChI |
IONWUDUSGKXPMQ-BZMHZNRSSA-L |
SMILES isomérique |
[C@@H]1([C@H](O1)C(=O)[O-])C(=O)[O-].[K+].[K+] |
SMILES canonique |
C1(C(O1)C(=O)[O-])C(=O)[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





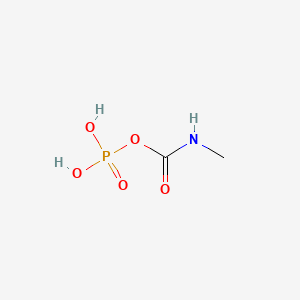

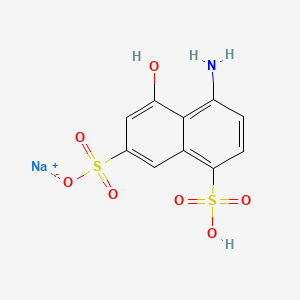
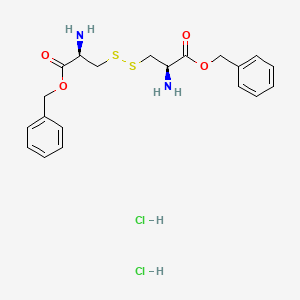

![6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666662.png)
